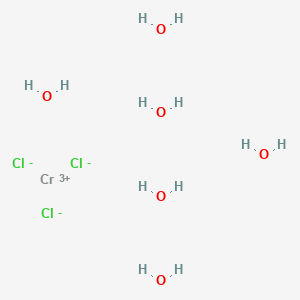
Chromium(3+) trichloride hexahydrate
描述
Chromium(3+) trichloride hexahydrate is the hexahydrate of chromium(3+) trichloride. It contains a chromium(3+) trichloride.
常见问题
Q. Basic – What safety protocols are essential for handling chromium(III) chloride hexahydrate in laboratory settings?
Answer:
Chromium(III) chloride hexahydrate requires stringent safety measures due to its potential hazards. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, goggles, and impervious lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods for weighing or handling powdered material to avoid inhalation of dust .
- Spill Management: Neutralize accidental releases with appropriate agents (e.g., sodium bicarbonate) and dispose of contaminated materials as hazardous waste .
- Environmental Precautions: Prevent discharge into water systems due to unknown ecotoxicity .
Q. Basic – How can researchers synthesize chromium(III) chloride hexahydrate and verify its purity?
Answer:
A common synthesis method involves reacting chromium sulfate with hydrochloric acid to form the hydrated chloride . Purity verification methods include:
- Elemental Analysis: Confirm Cr:Cl:H₂O stoichiometry (1:3:6) via inductively coupled plasma mass spectrometry (ICP-MS) or gravimetric analysis .
- X-ray Diffraction (XRD): Compare crystallographic data with reference structures (e.g., monoclinic system, space group P2₁/c) .
- UV-Vis Spectroscopy: Detect characteristic d-d transitions in aqueous solutions (e.g., absorption bands at ~580 nm for [Cr(H₂O)₆]³⁺) .
Q. Basic – What explains the color changes observed in aqueous solutions of chromium(III) chloride hexahydrate?
Answer:
The green-to-violet transition in water arises from ligand exchange kinetics. Initially, the green solution contains [CrCl₂(H₂O)₄]⁺ complexes. Over days, chloride ligands slowly dissociate, forming the violet [Cr(H₂O)₆]³⁺ ion. This process is pH-dependent and can be accelerated by heating or adding ligands like nitrite (forming purple [Cr(NO₂)₆]³⁻) . Kinetic studies using UV-Vis or stopped-flow techniques can quantify ligand substitution rates .
Q. Advanced – How can researchers resolve contradictions in reported solubility data for chromium(III) chloride hexahydrate in polar aprotic solvents?
Answer:
Discrepancies in solubility (e.g., partial dissolution in DMSO followed by precipitation ) may stem from solvent purity, temperature, or kinetic barriers. Methodological approaches include:
- Controlled Solvent Drying: Use molecular sieves to remove trace water, which can hydrolyze Cr³⁺.
- Variable-Temperature NMR: Monitor ligand exchange dynamics in DMSO-d₆ to identify intermediate species .
- Crystallography: Isolate and characterize solvent adducts (e.g., [Cr(DMSO)₃Cl₃]) to clarify stability .
Q. Advanced – What experimental strategies address challenges in dehydrating chromium(III) chloride hexahydrate?
Answer:
Direct thermal dehydration often leads to partial hydrolysis or oxychloride formation . Alternative approaches include:
- Vacuum Desiccation: Use P₂O₅ or molecular sieves under reduced pressure to remove water without thermal decomposition .
- Stepwise Thermal Analysis: Combine thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify stable intermediate hydrates (e.g., trihydrate) .
- Anhydrous Synthesis: React metallic chromium with HCl gas in non-aqueous media to bypass hydration .
Q. Advanced – How can the environmental persistence and degradation pathways of chromium(III) chloride hexahydrate be assessed?
Answer:
Despite limited ecotoxicity data , researchers can:
- Soil Mobility Studies: Use column chromatography to simulate Cr³⁺ adsorption in different soil types (e.g., clay vs. sand) .
- Photodegradation Experiments: Expose aqueous solutions to UV light and monitor Cr(VI) formation via ICP-MS or colorimetric assays .
- Microbial Degradation: Incubate with soil microbiota and analyze speciation changes using X-ray absorption near-edge structure (XANES) .
属性
CAS 编号 |
13820-88-7 |
|---|---|
分子式 |
Cl3CrH12O6 |
分子量 |
266.44 g/mol |
IUPAC 名称 |
chromium(3+);trichloride;hexahydrate |
InChI |
InChI=1S/3ClH.Cr.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
InChI 键 |
LJAOOBNHPFKCDR-UHFFFAOYSA-K |
SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cr+3] |
规范 SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cr+3] |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














